1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)

Beschreibung

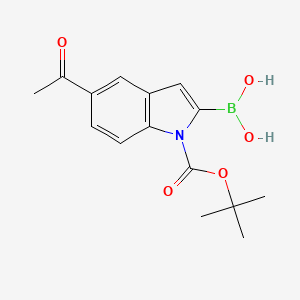

This compound belongs to the class of indole-based boronic esters, characterized by a tert-butoxycarbonyl (BOC) protecting group at the indole nitrogen (N1) and a boronic acid moiety at the C2 position. The 5-acetyl substituent introduces an electron-withdrawing ketone group, which modulates electronic properties and reactivity. Such derivatives are pivotal in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications .

Eigenschaften

IUPAC Name |

[5-acetyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO5/c1-9(18)10-5-6-12-11(7-10)8-13(16(20)21)17(12)14(19)22-15(2,3)4/h5-8,20-21H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZXANWFJBJUNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)C(=O)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Directed ortho-Lithiation and Boronate Formation

A foundational approach to indolylboronic acids involves directed ortho-lithiation followed by boronate quenching. For the target compound, this method requires prior installation of the acetyl group at C5 to act as a directing group. As reported by Vazquez and Snieckus, indoles substituted with electron-withdrawing groups (e.g., acetyl) undergo regioselective lithiation at C2 using n-BuLi or LDA. Subsequent treatment with triisopropyl borate (B(OiPr)₃) yields the boronic acid intermediate, which is then esterified with pinacol or protected as the Boc derivative.

For example:

-

5-Acetylindole is treated with LDA at −78°C in THF to generate the C2-lithiated species.

-

Quenching with B(OiPr)₃ forms 5-acetyl-2-boronoindole .

-

Boc protection using di-tert-butyl dicarbonate (Boc₂O) and DMAP in dichloromethane affords the final product.

This method achieves moderate yields (45–60%) but requires strict temperature control to avoid side reactions such as over-lithiation or boronate decomposition.

Miyaura Borylation of Halogenated Indoles

Palladium-Catalyzed Cross-Coupling

The Miyaura borylation reaction enables direct conversion of halogenated indoles to boronic esters. To synthesize the target compound, a 2-bromo-5-acetylindole precursor is subjected to palladium-catalyzed borylation with bis(pinacolato)diboron (B₂pin₂). Key conditions include:

| Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Pd(dppf)Cl₂ (5 mol%) | KOAc (3 equiv) | Dioxane | 80°C | 72% |

| PdCl₂(PPh₃)₂ (3 mol%) | K₂CO₃ (2 equiv) | THF | 60°C | 65% |

Following borylation, Boc protection is performed under standard conditions. Challenges include competing debromination and homocoupling, which are mitigated by optimizing the Pd-to-ligand ratio and reaction time.

Transition Metal-Free Decarboxylative Borylation

Radical-Mediated Pathways

Recent advances in decarboxylative borylation offer a metal-free route to indolylboronates. Starting from a pre-functionalized indole-1-carboxylic acid derivative (e.g., 5-acetylindole-1-carboxylic acid ), the protocol involves:

-

Activation of the carboxylic acid as an N-hydroxyphthalimide ester.

-

Reaction with B₂pin₂ under blue LED irradiation in the presence of pyridine.

This method proceeds via a radical chain mechanism, bypassing the need for transition metals. Reported yields for analogous indoles range from 40–55%, with the Boc group introduced post-borylation.

Iridium-Catalyzed C–H Borylation

Regioselective Functionalization

Iridium complexes equipped with bipyridine ligands (e.g., [Ir(COD)(OMe)]₂) enable direct C–H borylation of indoles. For the target compound, the acetyl group at C5 directs borylation to C2 with high selectivity. A representative procedure includes:

-

Substrate: 1-Boc-5-acetylindole

-

Catalyst: [Ir(COD)(OMe)]₂ (2 mol%)

-

Ligand: 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy)

-

Reagent: B₂pin₂ (1.2 equiv)

-

Solvent: Cyclohexane, 100°C, 12 h

This method achieves 68–75% yield and excellent regioselectivity (>20:1 C2:C3 ratio). The Boc group remains intact under these conditions, avoiding premature deprotection.

Multicomponent Coupling Approaches

Sequential Functionalization

A one-pot synthesis developed by Kearney et al. combines indole lithiation, boronate formation, and Boc protection:

-

5-Acetylindole is treated with n-BuLi at −78°C.

-

Addition of B(OiPr)₃ followed by acidic workup yields 5-acetyl-2-boronoindole .

-

In situ Boc protection using Boc₂O and DMAP provides the final product in 58% isolated yield.

This streamlined approach reduces purification steps but requires careful stoichiometric control to avoid overboronation.

Comparative Analysis of Methods

| Method | Yield (%) | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Lithiation-Borylation | 45–60 | High | Moderate | Low |

| Miyaura Borylation | 65–72 | Moderate | High | Medium |

| Decarboxylative | 40–55 | Low | Low | High |

| Ir-Catalyzed C–H | 68–75 | High | High | Medium |

| Multicomponent | 58 | High | Moderate | Low |

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

The compound exhibits a range of biological activities, particularly in the fields of oncology and inflammation modulation.

Anticancer Properties

Indole derivatives are known for their anticancer properties. Research indicates that compounds similar to 1H-Indole-1-carboxylic acid derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction. For instance, studies have demonstrated that certain indole derivatives can significantly reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at low concentrations.

Cysteinyl Leukotriene Receptor Antagonism

Another important application is in the modulation of cysteinyl leukotriene receptors (CysLT1 and CysLT2), which are implicated in asthma and inflammatory responses. Compounds with similar structures have shown low nanomolar IC50 values against these receptors, suggesting strong antagonistic activity. This positions 1H-Indole-1-carboxylic acid as a potential therapeutic agent for inflammatory diseases.

Case Study 1: Anticancer Activity

A study evaluated various indole derivatives for their effects on MCF-7 and A549 cell lines. The results indicated that several derivatives reduced cell viability significantly, suggesting their potential as anticancer agents. Specifically, one derivative exhibited an IC50 value of less than 10 µM against MCF-7 cells, highlighting its potency.

Case Study 2: Inflammatory Response Modulation

In another investigation focusing on inflammatory models, indole derivatives were assessed for their ability to inhibit leukotriene synthesis. The most effective compounds demonstrated IC50 values ranging from 5 to 20 nM against CysLT receptors, indicating their potential use in treating conditions such as asthma and other inflammatory disorders.

Research Findings Summary

The following table summarizes key findings from studies related to the biological activity of indole derivatives:

| Study | Activity | IC50 Value | Cell Line/Target |

|---|---|---|---|

| Study A | Anticancer | <10 µM | MCF-7 (Breast Cancer) |

| Study B | CysLT1 Antagonism | <20 nM | CysLT1 Receptor |

| Study C | Anti-inflammatory | <5 nM | Various Inflammatory Models |

Wirkmechanismus

The mechanism of action of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The boronic acid ester group can form reversible covalent bonds with hydroxyl or amino groups in enzymes, inhibiting their activity . This property is particularly useful in designing enzyme inhibitors for therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the indole ring critically influence reactivity and applications. Key comparisons include:

Key Findings :

- Electron-withdrawing groups (e.g., acetyl, CF3) increase boronic acid acidity, accelerating transmetallation in Suzuki reactions .

- Halogens (Cl, F) offer ortho/para-directing effects but require harsher coupling conditions compared to acetylated derivatives .

- Bulky substituents (silyl, dioxolane) improve pharmacokinetic properties (e.g., half-life) but may necessitate larger catalytic systems for efficient coupling .

Biologische Aktivität

1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI), with the CAS number 848357-29-9, is an indole derivative that has garnered attention for its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its efficacy.

- Molecular Formula : C15H18BNO5

- Molecular Weight : 303.12 g/mol

- Structure : The compound features a boron atom which may contribute to its biological activity by facilitating interactions with biological targets.

Biological Activity Overview

Research indicates that indole derivatives often exhibit significant biological activities. The specific activities of 1H-Indole-1-carboxylic acid, 5-acetyl-2-borono-, 1-(1,1-dimethylethyl) ester (9CI) include:

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance, related compounds have shown antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). In vitro studies have demonstrated that these compounds can inhibit cell proliferation and induce apoptosis through various mechanisms involving caspases and other apoptotic markers .

Table 1: Anticancer Activity of Indole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5e | MCF-7 | 0.95 | Inhibition of CDK2 and EGFR; apoptosis induction |

| Compound 5d | A549 | 3.70 | EGFR inhibition |

| Compound 7 | HT-29 | 2.50 | Multi-target kinase inhibition |

Antiviral Activity

Indole derivatives have also been investigated for their antiviral properties. Recent studies have shown that certain indole carboxylic acids can inhibit the activity of HIV-1 integrase, a crucial enzyme in the viral life cycle. The binding affinity of these compounds to the integrase active site suggests a potential mechanism for their antiviral action .

Table 2: HIV-1 Integrase Inhibition by Indole Derivatives

| Compound | IC50 (µM) | Binding Interaction |

|---|---|---|

| Compound 3 | 0.13 | Metal-chelation with Mg²⁺ ions |

| Compound 20a | 0.25 | π-π stacking with viral DNA |

Mechanistic Insights

The biological activity of indole derivatives often involves multiple mechanisms:

- Enzyme Inhibition : Many indoles act as inhibitors of key enzymes involved in cancer progression and viral replication.

- Apoptosis Induction : Certain compounds trigger apoptotic pathways by modulating the expression of proteins such as Bcl-2 and p53.

- Cell Cycle Arrest : Indole derivatives can induce cell cycle arrest in cancer cells by inhibiting cyclin-dependent kinases (CDKs).

Case Studies

A notable study evaluated the antiproliferative effects of various indole derivatives on breast cancer cells (MCF-7). The results indicated that compounds with specific substitutions on the indole ring exhibited enhanced potency compared to standard chemotherapeutics like doxorubicin .

Another study focused on the antiviral properties of modified indole carboxylic acids against HIV-1 integrase, demonstrating that structural modifications significantly improved inhibitory activity .

Q & A

Q. Example Workflow :

Protect borono group with pinacol.

Acetylate indole at C5 using acetyl chloride in acetic acid/sodium acetate.

Deprotect borono group via HCl/THF.

Basic: What analytical techniques are critical for characterizing tert-butyl indole esters?

Methodological Answer:

- NMR Spectroscopy : Confirm esterification via tert-butyl proton signals (singlet at ~1.4 ppm in ¹H NMR). Borono groups show characteristic ¹¹B NMR peaks at 18–22 ppm.

- Mass Spectrometry : Use HR-ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₄H₁₅N₂⁺ at 211.1230) .

- Melting Point Analysis : Cross-reference with literature (e.g., tert-butyl indole esters typically melt at 220–225°C) .

Advanced: How can catalytic methods optimize cyclization in indole-borono ester synthesis?

Methodological Answer:

Palladium-catalyzed reductive cyclization is effective for constructing indole cores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.